molecular formula C15H14F3NO4S B3466102 3,4-DIMETHOXY-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE

3,4-DIMETHOXY-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE

Cat. No.: B3466102
M. Wt: 361.3 g/mol
InChI Key: YVSYKLQTTXWZDJ-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE: is a complex organic compound characterized by the presence of methoxy groups, a trifluoromethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine. This reaction forms the sulfonamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3,4-DIMETHOXY-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide: Similar structure with a methyl group instead of methoxy groups.

    Trifluoromethanesulfonamide: Contains a trifluoromethyl group and a sulfonamide group but lacks the aromatic ring structure.

    3,4-Dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide: Similar structure but with a benzamide group instead of a sulfonamide group.

Uniqueness

3,4-DIMETHOXY-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENE-1-SULFONAMIDE is unique due to the combination of methoxy groups, a trifluoromethyl group, and a sulfonamide group in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3,4-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO4S/c1-22-13-7-6-12(9-14(13)23-2)24(20,21)19-11-5-3-4-10(8-11)15(16,17)18/h3-9,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSYKLQTTXWZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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